molecular formula C17H10F3N3OS2 B11196294 5-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11196294
M. Wt: 393.4 g/mol
InChI Key: YBJSROMPQPFOHS-UHFFFAOYSA-N
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Description

5-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of thiophene, thiazole, and oxadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions:

    Formation of the Thiazole Ring: This can be achieved by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization of the appropriate hydrazide with an acyl chloride.

    Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates using a suitable linker, such as a methyl group, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.

    Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anticancer Research: Studies have indicated its potential in inhibiting cancer cell growth by interfering with cellular signaling pathways.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound can interfere with cellular signaling pathways, leading to altered cell behavior.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring structure.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring structure.

Uniqueness: The uniqueness of 5-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity compared to similar compounds.

Properties

Molecular Formula

C17H10F3N3OS2

Molecular Weight

393.4 g/mol

IUPAC Name

5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H10F3N3OS2/c18-17(19,20)11-5-3-10(4-6-11)16-22-14(24-23-16)8-15-21-12(9-26-15)13-2-1-7-25-13/h1-7,9H,8H2

InChI Key

YBJSROMPQPFOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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